4-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
4-Chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by its multiple functional groups, including a chloro group, a trifluoromethyl group, and a sulfonamide group. This compound is part of a broader class of sulfonamide derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene and pyridine derivatives. One common approach is to first synthesize 5-(thiophen-3-yl)pyridin-3-ylmethylamine, followed by its reaction with 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow chemistry techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acid derivatives.
Reduction: The chloro group can be reduced to form a corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction reactions might involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution reactions could employ nucleophiles like amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Chloro-substituted amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has significant applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It can be used as a probe to study biological systems, especially in understanding enzyme-substrate interactions.
Medicine: Its derivatives may exhibit biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific biological target. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes by binding to their active sites, disrupting their normal function. The molecular targets and pathways involved would vary based on the specific application and the derivatives formed.
Comparison with Similar Compounds
3-Chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide
4-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide
Uniqueness: 4-Chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide stands out due to its unique combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
4-chloro-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2O2S2/c18-16-2-1-14(6-15(16)17(19,20)21)27(24,25)23-8-11-5-13(9-22-7-11)12-3-4-26-10-12/h1-7,9-10,23H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGLPYYEGOWMPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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